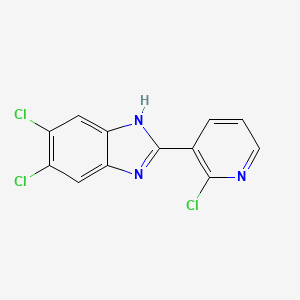

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It is an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS).

Aplicaciones Científicas De Investigación

Antioxidant Properties and Applications

Research has highlighted the significance of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide and its analogues in serving as potent antioxidants. Studies reveal that such compounds are used to protect valuable polyunsaturated fatty acids in fish meal from oxidation, preventing spontaneous combustion. This property is crucial for preserving the nutritional value and safety of fish meal, which is prone to rapid degradation due to its high unsaturation degree of residual lipids. Analogues of this compound, such as hydroquin, have shown similar efficacy to ethoxyquin (EQ), the standard antioxidant used, suggesting their potential as alternative antioxidants in fish meal preservation (A. J. de Koning, 2002).

Pharmacological and Therapeutic Applications

The compound has been studied within the context of various pharmacological and therapeutic applications, including its potential activity against specific diseases. While the direct applications of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide were not detailed in the provided studies, the research on isoquinoline derivatives reveals significant antimicrobial, antibacterial, antitumor activities, and other pharmacological effects. These findings suggest that compounds within this chemical family could serve as leads for drug discovery, pointing toward potential applications in treating various diseases and conditions (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).

Analytical and Methodological Applications

The compound and its analogues have been utilized in analytical methods for determining antioxidant activity, showcasing the versatile applications beyond direct therapeutic uses. These methods involve assays that can determine the antioxidant capacity of compounds, helping in the evaluation of their effectiveness and potential health benefits. Such analytical applications are essential in the broader field of food science and pharmacology, providing critical insights into the antioxidant properties of various substances (I. Munteanu & C. Apetrei, 2021).

Propiedades

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-5-6-14(2)20-17(13)11-16(22(26)24-20)9-10-23-21(25)15-7-8-18(27-3)19(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFMFUWUIDSCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)

![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)

![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)

![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)

![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)

![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)